Disodium tartrate dihydrate
Overview
Description
It appears as colorless crystals or a white crystalline powder and is highly soluble in water but almost insoluble in ethanol . This compound is widely used in various industries due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium tartrate dihydrate can be synthesized by dissolving tartaric acid in water, followed by the addition of sodium carbonate to neutralize the solution. The mixture is then filtered, and the filtrate is concentrated and cooled to precipitate the this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by reacting tartaric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is evaporated to obtain the crystalline product .
Chemical Reactions Analysis
Types of Reactions: Disodium tartrate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce tartaric acid.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various metal salts can be used to replace sodium ions
Major Products:
Oxidation: Tartaric acid.
Reduction: Dihydroxybutanedioic acid.
Substitution: Metal tartrate salts.
Scientific Research Applications
Disodium tartrate dihydrate has numerous applications in scientific research:
Mechanism of Action
Disodium tartrate dihydrate acts primarily as an emulsifier and pH control agent. It stabilizes emulsions by reducing the surface tension between immiscible liquids. In biological systems, it can chelate metal ions, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
- Sodium tartrate dihydrate
- Sodium L-tartrate dibasic dihydrate
- Tartaric acid disodium salt dihydrate
Comparison: Disodium tartrate dihydrate is unique due to its high solubility in water and its specific use in Karl Fischer titration. Compared to other similar compounds, it has a distinct role in volumetric analysis and as a buffering agent in biological applications .
Properties
IUPAC Name |
disodium;2,3-dihydroxybutanedioate;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Na.2H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJLAJMGHXGFDE-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Na2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.